molecular formula C12H15N5S B12347571 3-(5-methylpyrazolidin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione

3-(5-methylpyrazolidin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B12347571
M. Wt: 261.35 g/mol
InChI Key: UTHJRSKTFWQOTJ-UHFFFAOYSA-N
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Description

3-(5-methylpyrazolidin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that contains a triazole ring fused with a pyrazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylpyrazolidin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazolidine-3-carboxylic acid with phenylhydrazine and thiocarbonyl diimidazole. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylpyrazolidin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyrazolidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-(5-methylpyrazolidin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-methylpyrazolidin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1H-1,2,4-triazole-5-thione: Lacks the pyrazolidine ring but shares the triazole-thione core.

    5-methylpyrazolidin-3-yl-1H-1,2,4-triazole: Similar structure but without the phenyl group.

Uniqueness

3-(5-methylpyrazolidin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione is unique due to the combination of the pyrazolidine and triazole rings, along with the phenyl and thione groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H15N5S

Molecular Weight

261.35 g/mol

IUPAC Name

3-(5-methylpyrazolidin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H15N5S/c1-8-7-10(14-13-8)11-15-16-12(18)17(11)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,16,18)

InChI Key

UTHJRSKTFWQOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NN1)C2=NNC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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